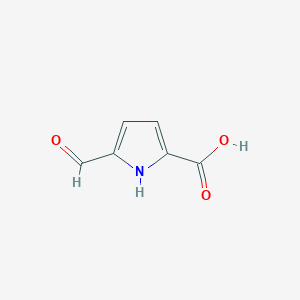

5-formyl-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

5-Formyl-1H-pyrrole-2-carboxylic acid: is an organic compound with the molecular formula C6H5NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring. It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and benzene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis from Pyrrole: One common method involves the reaction of pyrrole with formic acid and a suitable oxidizing agent to introduce the formyl group at the 5-position.

Industrial Production Methods: Industrially, 5-formyl-1H-pyrrole-2-carboxylic acid can be synthesized by reacting 5-formyl-1H-pyrrole with sodium cyanate to form the cyanate ester, which is then hydrolyzed to yield the desired compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, ether, benzene.

Major Products:

Oxidation: 5-carboxy-1H-pyrrole-2-carboxylic acid.

Reduction: 5-hydroxymethyl-1H-pyrrole-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Organic Synthesis: 5-formyl-1H-pyrrole-2-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology and Medicine:

Pharmaceutical Research: It is used in the development of drugs due to its ability to form stable complexes with metal ions and its potential biological activity.

Industry:

Mecanismo De Acción

The mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .

Comparación Con Compuestos Similares

Pyrrole-2-carboxylic acid: Lacks the formyl group at the 5-position, making it less reactive in certain chemical reactions.

Pyrrole-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 2-position, leading to different reactivity and applications.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, which can influence its chemical properties and reactivity.

Uniqueness: 5-formyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrrole ring, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions .

Actividad Biológica

5-formyl-1H-pyrrole-2-carboxylic acid (5-FPCA) is a pyrrole derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-FPCA is characterized by the following structural features:

- Molecular Formula : C₆H₅NO₃

- Functional Groups : Contains both a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring.

- Physical State : White crystalline solid, soluble in organic solvents like ethanol and ether.

The unique structure of 5-FPCA allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

The biological activity of 5-FPCA is primarily attributed to its ability to form stable complexes with metal ions, influencing various biochemical pathways. The formyl group can engage in nucleophilic addition reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Properties

Research indicates that 5-FPCA exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrrole compounds, including 5-FPCA, showed potent anti-tuberculosis (TB) activity against Mycobacterium tuberculosis with minimal cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring significantly influenced potency against drug-resistant strains .

Antioxidant Activity

5-FPCA has been implicated in antioxidant activities due to its ability to scavenge free radicals. This property is essential for mitigating oxidative stress-related diseases. The compound’s reducing ability was evaluated through various assays, confirming its potential as an antioxidant agent .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to coordinate their behavior based on population density. Recent studies have shown that compounds similar to 5-FPCA can inhibit QS-related virulence factors in Pseudomonas aeruginosa, suggesting its potential use in combating biofilm formation and antibiotic resistance .

Study 1: Anti-Tuberculosis Activity

In a comprehensive study, researchers synthesized several pyrrole derivatives, including 5-FPCA, and evaluated their anti-TB activity. The findings indicated that specific modifications enhanced the efficacy against resistant strains of M. tuberculosis. Compound modifications led to a more than 100-fold increase in potency compared to standard treatments .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| 5-FPCA | <0.016 | >64 |

| Isoniazid | <0.016 | - |

Study 2: Antioxidant Evaluation

The antioxidant capacity of 5-FPCA was assessed using DPPH and ABTS assays. The results indicated that 5-FPCA effectively reduced oxidative stress markers in vitro, supporting its application as a therapeutic agent for oxidative stress-related conditions .

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

Propiedades

IUPAC Name |

5-formyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXVCZQDGPFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569322 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-51-4 | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What computational methods were used to study the structure and properties of 5-formyl-1H-pyrrole-2-carboxylic acid?

A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set to determine the most stable molecular structure of this compound []. Further analysis, including vibrational frequency calculations, utilized a more accurate cc-pVTZ basis set. The study also employed Natural Bond Orbital (NBO) analysis to gain insights into the molecule's bioactivity.

Q2: What information does the research provide about the reactivity and stability of this compound?

A2: The study investigated the molecule's reactivity and stability through analysis of its frontier molecular orbitals (FMOs) []. This analysis provided information on the molecule's ionization energy, electron affinity, global hardness, chemical potential, electrophilicity index, and softness, all of which contribute to understanding its potential reactivity and stability in various chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.